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Executive Summary
Naveglitazar (LY519818) and its racemate are non-thiazolidinedione, dual peroxisome

proliferator-activated receptor (PPAR) α and γ agonists that have demonstrated glucose-

lowering potential in preclinical animal models.[1][2][3] As a member of the "glitazar" class of

drugs, Naveglitazar was developed to combine the insulin-sensitizing effects of PPARγ

agonism with the lipid-lowering benefits of PPARα activation, offering a potential

comprehensive treatment for type 2 diabetes and associated dyslipidemia.[2] However, the

development of Naveglitazar, along with many other dual PPAR agonists, was discontinued,

reportedly due to adverse cardiovascular events observed in preclinical or clinical studies.[4][5]

This document provides an in-depth technical guide to the available preclinical data on

Naveglitazar racemate, with a focus on its pharmacokinetics, metabolism, and the

experimental protocols used in its evaluation.

Core Mechanism of Action: Dual PPARα/γ Agonism
Naveglitazar functions by simultaneously activating two key nuclear receptors involved in

glucose and lipid metabolism:

PPARγ (Peroxisome Proliferator-Activated Receptor Gamma): Primarily expressed in

adipose tissue, PPARγ is a master regulator of adipogenesis and insulin sensitivity. Its
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activation by agonists like Naveglitazar enhances glucose uptake in peripheral tissues and

reduces insulin resistance, a hallmark of type 2 diabetes.

PPARα (Peroxisome Proliferator-Activated Receptor Alpha): Abundantly found in the liver,

PPARα activation governs fatty acid oxidation. By stimulating this pathway, Naveglitazar was

anticipated to lower triglyceride levels and improve the overall lipid profile, addressing the

dyslipidemia often seen in diabetic patients.

The dual-agonist approach aims to provide a synergistic effect, tackling both hyperglycemia

and dyslipidemia through a single molecule.
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Caption: Mechanism of action for Naveglitazar as a dual PPARα/γ agonist.

Preclinical Pharmacokinetics and Metabolism
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Comprehensive studies on the disposition and metabolism of Naveglitazar were conducted in

mice, rats, and monkeys.[3] These studies utilized [¹⁴C]Naveglitazar to trace its absorption,

distribution, metabolism, and excretion.

Data Presentation
Table 1: Plasma Protein Binding of [³H]Naveglitazar

Species Protein Binding (%)
Concentration Range
(ng/mL)

Mouse 99.5 ± 0.1 0.1 - 1000

Rat 99.6 ± 0.1 0.1 - 1000

Monkey 99.6 ± 0.3 0.1 - 1000

Data sourced from Yi et al., 2007.[2][3]

Table 2: Recovery of Radioactivity after Oral Administration of [¹⁴C]Naveglitazar

Species Total Recovery (%) Primary Excretion Route

Mouse 90 - 96 Feces

Rat 90 - 96
Feces (Biliary in cannulated

rats)

Monkey 90 - 96 Feces

Data sourced from Yi et al., 2007.[3]

Table 3: Circulating Radioactivity as Metabolites (AUC values)
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Species Radioactivity as Metabolites (%)

Mouse 47

Rat 31

Monkey 62

Data sourced from Yi et al., 2007.[2]

Key Metabolic Pathways
The metabolism of Naveglitazar is moderate and involves several key pathways:[3]

Enzymatic Chiral Inversion: The (S)-enantiomer (Naveglitazar) undergoes chiral inversion to

its (R)-enantiomer, LY591026, which was a prominent metabolite found in circulation.

Aromatic Hydroxylation: Addition of a hydroxyl group to the aromatic ring, leading to para-

hydroxy naveglitazar.

Phase II Conjugation: The parent compound and its metabolites are further conjugated with

glucuronic acid or sulfate to facilitate excretion.

Metabolic Pathway Diagram
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Caption: Primary metabolic pathways of Naveglitazar.

Experimental Protocols
The following methodologies are based on the disposition and metabolism studies by Yi et al.

(2007).[2][3]

Animal Models
Species: Male CD-1 mice, Sprague-Dawley rats, and cynomolgus monkeys were used in the

pharmacokinetic and metabolism studies.

Housing: Animals were housed in appropriate caging with controlled temperature, humidity,

and light cycles.

Diet: Standard laboratory chow and water were provided ad libitum. For bile duct-cannulated

rats, a liquid diet was provided.
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Drug Administration and Sample Collection
Formulation: [¹⁴C]Naveglitazar was formulated for oral (gavage) or intravenous

administration.

Dosing: Specific doses were administered to each species for pharmacokinetic

characterization.

Sample Collection: Blood, plasma, urine, feces, and bile (from cannulated rats) were

collected at predetermined intervals over 72 hours.

Experimental Workflow Diagram
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Caption: General workflow for preclinical pharmacokinetic studies of Naveglitazar.

Analytical Methods
Total Radioactivity Measurement: Liquid scintillation counting (LSC) was used to determine

the total radioactivity in all collected biological samples.
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Metabolite Profiling: High-performance liquid chromatography (HPLC) with radiochemical

detection was employed to separate Naveglitazar from its metabolites in plasma and

excreta.

Metabolite Identification: Liquid chromatography-tandem mass spectrometry (LC-MS/MS)

was used to identify the chemical structures of the observed metabolites.

Plasma Protein Binding: The extent of in vitro binding of [³H]Naveglitazar to plasma proteins

was evaluated by ultracentrifugation.[2]

Conclusion
Preclinical studies of Naveglitazar racemate and its enantiomer reveal a compound that is

well-absorbed, highly protein-bound, and moderately metabolized across multiple species.[3]

The primary routes of metabolism include chiral inversion and hydroxylation, followed by

conjugation, with excretion occurring mainly through the feces.[3] While designed to offer dual

benefits on glucose and lipid metabolism via PPARα/γ agonism, its development was halted,

reflecting a broader trend for this class of compounds due to safety concerns.[4][5] The data

and protocols summarized herein provide a technical foundation for understanding the

preclinical pharmacokinetic profile of Naveglitazar.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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